REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Br:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1.[CH3:27][C:28]([CH3:30])=[O:29].[NH4+].[Cl-]>C1COCC1>[Br:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[C:22]([C:28]([OH:29])([CH3:30])[CH3:27])[CH:21]=1 |f:5.6|
|
Name
|
|
Quantity
|
57.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
31.1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
41.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at −75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −70° C
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h at −75° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 h at −75° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to −50° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with TBME, organic phases
|
Type
|
WASH
|
Details
|
were washed with aqueous KHSO4 solution, saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |